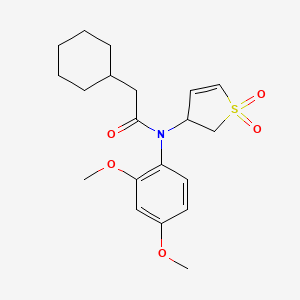![molecular formula C18H26ClN3O2 B11415080 2-(Adamantan-1-YL)-4-chloro-5-[(3-methoxypropyl)amino]-2,3-dihydropyridazin-3-one](/img/structure/B11415080.png)
2-(Adamantan-1-YL)-4-chloro-5-[(3-methoxypropyl)amino]-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Adamantan-1-YL)-4-chloro-5-[(3-methoxypropyl)amino]-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique adamantane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Adamantan-1-YL)-4-chloro-5-[(3-methoxypropyl)amino]-2,3-dihydropyridazin-3-one typically involves multiple steps. One common approach starts with the preparation of adamantane derivatives, which are then subjected to various chemical reactions to introduce the desired functional groups. For example, the preparation of 3-amino-1-adamantanol involves nitration of amantadine followed by hydroxylation .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Adamantan-1-YL)-4-chloro-5-[(3-methoxypropyl)amino]-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
2-(Adamantan-1-YL)-4-chloro-5-[(3-methoxypropyl)amino]-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(Adamantan-1-YL)-4-chloro-5-[(3-methoxypropyl)amino]-2,3-dihydropyridazin-3-one involves interaction with specific molecular targets. For example, similar compounds like amantadine exert their effects by increasing the release of dopamine and inhibiting its uptake . This compound may also interact with other pathways, such as NMDA receptor antagonism.
Comparison with Similar Compounds
Similar Compounds
Amantadine: Known for its antiviral and antiparkinsonian properties.
Memantine: Used in the treatment of Alzheimer’s disease due to its NMDA receptor antagonistic effects.
Rimantadine: Another antiviral compound with a similar structure.
Uniqueness
2-(Adamantan-1-YL)-4-chloro-5-[(3-methoxypropyl)amino]-2,3-dihydropyridazin-3-one stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H26ClN3O2 |
|---|---|
Molecular Weight |
351.9 g/mol |
IUPAC Name |
2-(1-adamantyl)-4-chloro-5-(3-methoxypropylamino)pyridazin-3-one |
InChI |
InChI=1S/C18H26ClN3O2/c1-24-4-2-3-20-15-11-21-22(17(23)16(15)19)18-8-12-5-13(9-18)7-14(6-12)10-18/h11-14,20H,2-10H2,1H3 |
InChI Key |
BKTINCZMTSGLMM-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC1=C(C(=O)N(N=C1)C23CC4CC(C2)CC(C4)C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B11415000.png)
![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B11415001.png)

![N-(2-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B11415039.png)
![Methyl [7-hydroxy-2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B11415042.png)
![3-(2-hydroxyphenyl)-4-[3-(pentyloxy)phenyl]-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11415054.png)
![N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B11415060.png)
![3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-(3-phenoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11415063.png)
![N-(4-chlorobenzyl)-1-({5-[(E)-2-(dimethylamino)vinyl]-3-methylisoxazol-4-yl}sulfonyl)piperidine-3-carboxamide](/img/structure/B11415069.png)
![(1H-Benzo[d]imidazol-1-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B11415077.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B11415098.png)
![3-[(4-ethylphenyl)sulfonyl]-N-pentyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11415099.png)
![3-(4-chlorophenyl)-7-(2,3-dimethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11415103.png)
![Methyl 2-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11415111.png)
